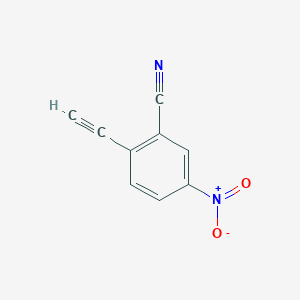

2-Ethynyl-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4N2O2 |

|---|---|

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2-ethynyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C9H4N2O2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h1,3-5H |

InChI Key |

LDTIBYNKBROPSA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 5 Nitrobenzonitrile and Analogues

Strategies for Introducing the Ethynyl (B1212043) Moiety

The incorporation of an ethynyl group onto an aromatic ring is a cornerstone of modern organic synthesis, providing a versatile handle for further chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is generally carried out under mild conditions, such as at room temperature and in aqueous media, which makes it suitable for the synthesis of complex molecules. wikipedia.org

In the context of synthesizing 2-ethynyl-5-nitrobenzonitrile, a plausible route would involve the coupling of a protected alkyne, such as trimethylsilylacetylene, with a di-substituted benzonitrile (B105546) precursor, for instance, 2-halo-5-nitrobenzonitrile. The choice of halogen (I, Br, Cl) can influence the reaction conditions, with iodides being the most reactive. wikipedia.org The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. libretexts.org Recent advancements have also led to the development of copper-free Sonogashira reactions, which can mitigate issues associated with the use of copper. capes.gov.br

Table 1: Key Features of the Sonogashira Coupling Reaction

| Feature | Description |

| Reactants | Terminal alkyne and an aryl or vinyl halide. |

| Catalysts | Typically a palladium(0) complex and a copper(I) salt. |

| Base | An amine, such as triethylamine (B128534) or diethylamine, which also often serves as the solvent. |

| Conditions | Generally mild, often at room temperature. |

| Advantages | High efficiency in forming C-C bonds, tolerance of various functional groups. |

| Variations | Copper-free versions have been developed to address certain limitations. |

Precursor Design and Halogenation Chemistry

The successful implementation of a Sonogashira coupling hinges on the availability of a suitable halogenated precursor. The synthesis of a 2-halo-5-nitrobenzonitrile intermediate is a critical step. This can be achieved through various aromatic halogenation methods. The specific halogen and its position on the benzonitrile ring are determined by the directing effects of the existing cyano and nitro groups.

Nitration Reactions in the Synthesis of Benzonitrile Frameworks

The introduction of a nitro group (—NO₂) onto the benzonitrile ring is a classic example of electrophilic aromatic substitution. libretexts.orgchemistrysteps.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgchemistrysteps.com

The cyano group (—CN) on the benzonitrile ring is a deactivating, meta-directing group. vaia.com This means that the incoming nitro group will preferentially add to the meta position relative to the cyano group. Therefore, direct nitration of benzonitrile would primarily yield 3-nitrobenzonitrile. To achieve the desired 5-nitro substitution pattern in this compound, the synthetic strategy must consider the directing effects of both the cyano and a pre-existing group at the 2-position. For instance, if the synthesis starts with a 2-substituted benzonitrile, the directing effect of that substituent will also influence the position of nitration.

A study on the nitration of benzonitrile with nitric acid in perchloric acid showed the formation of approximately 80% m-nitrobenzonitrile, with the ortho and para isomers being produced in a 3.3 to 1 ratio. acs.orgacs.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a growing emphasis on "green" methodologies that minimize waste, use less hazardous reagents, and are more energy-efficient. For the synthesis of nitriles, traditional methods often involve toxic cyanides. acs.org Greener alternatives are being explored, such as the synthesis of nitriles from aldehydes using ionic liquids as catalysts or biocatalytic methods. acs.orgazolifesciences.com

The hydration of nitriles to amides is another area where green chemistry is making an impact, with metal complexes being used as efficient catalysts under mild, environmentally friendly conditions. researchgate.net While not directly applicable to the synthesis of the nitrile group in this compound, these green approaches highlight the trend towards more sustainable chemical manufacturing. For instance, a cyanide-free biocatalytic process has been developed that uses enzymes to convert carboxylic acids to nitriles at room temperature, reducing energy consumption and hazardous waste. azolifesciences.com

Total Synthesis Strategies for Complex Derivatives

The this compound scaffold can serve as a building block for the synthesis of more complex molecules. The ethynyl group is particularly valuable for this purpose, as it can participate in a variety of subsequent reactions, such as cycloadditions and further cross-coupling reactions. For example, the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives has been reported, showcasing the utility of the benzonitrile motif in constructing larger, functional molecules. nih.gov The total synthesis of complex natural products and pharmacologically active compounds often relies on the strategic installation of functional groups like the ones present in this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Ethynyl 5 Nitrobenzonitrile

Reactions Involving the Ethynyl (B1212043) Group

The primary site of reactivity in 2-ethynyl-5-nitrobenzonitrile is the carbon-carbon triple bond of the ethynyl group. This functionality serves as a versatile handle for the construction of more complex molecular architectures through various addition and coupling reactions.

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)

[3+2] cycloaddition reactions are powerful tools in synthetic organic chemistry for the construction of five-membered heterocyclic rings. vu.nl In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the ethynyl group of this compound) to form a five-membered ring. vu.nl The electronic nature of the ethynyl group in this compound, influenced by the electron-withdrawing nitro and cyano substituents, makes it an excellent dipolarophile for reactions with various 1,3-dipoles.

Triazoles are a class of five-membered aromatic heterocycles containing three nitrogen atoms. nih.gov They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. nih.govnih.gov The synthesis of triazoles often involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a classic example of "click chemistry."

In the case of this compound, its reaction with an organic azide (R-N₃) would proceed via a [3+2] dipolar cycloaddition to yield a substituted triazole. The reaction is typically catalyzed by copper(I) or ruthenium(II) complexes, which facilitate the formation of the triazole ring with high regioselectivity and efficiency. The electron-deficient nature of the alkyne in this compound enhances its reactivity towards the azide dipole.

Table 1: Examples of [3+2] Cycloaddition Reactions for Triazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzyl azide | Cu(I) | 1-Benzyl-4-(2-cyano-4-nitrophenyl)-1H-1,2,3-triazole |

| This compound | Phenyl azide | Ru(II) | 1-Phenyl-4-(2-cyano-4-nitrophenyl)-1H-1,2,3-triazole |

This table presents hypothetical examples based on established reactivity patterns of similar compounds.

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. nih.gov They are valuable building blocks in organic synthesis and are found in a number of biologically active compounds. nih.govresearchgate.net A common method for isoxazole (B147169) synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne. researchgate.net

The reaction of this compound with a nitrile oxide (R-C≡N⁺-O⁻) is expected to proceed readily to form a 3,5-disubstituted isoxazole. researchgate.net The regioselectivity of this reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. mdpi.com Computational studies on similar reactions suggest that the reaction proceeds through a polar, one-step mechanism. mdpi.com

Table 2: Regiochemical Outcomes in Isoxazole Synthesis

| Nitrile Oxide | Expected Major Regioisomer |

| Benzonitrile (B105546) oxide | 3-Phenyl-5-(2-cyano-4-nitrophenyl)isoxazole |

| Acetonitrile oxide | 3-Methyl-5-(2-cyano-4-nitrophenyl)isoxazole |

This table illustrates the expected regiochemical outcomes based on the principles of [3+2] cycloaddition reactions.

Nucleophilic Addition Reactions to the Triple Bond

The electron-deficient nature of the carbon-carbon triple bond in this compound makes it susceptible to attack by nucleophiles. youtube.comyoutube.com These reactions typically proceed via an initial attack of the nucleophile on one of the acetylenic carbons, followed by protonation or other quenching steps. youtube.com

A variety of nucleophiles, including amines, thiols, and alcohols, can add across the triple bond. The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions. For instance, the addition of a primary amine could lead to the formation of an enamine, which may tautomerize to the more stable imine.

Further Transition Metal-Catalyzed Coupling Reactions

The terminal ethynyl group of this compound is a key functionality for participating in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

One of the most prominent examples is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.org this compound can be coupled with a wide range of aryl halides to generate complex diarylacetylene derivatives.

Other important transition metal-catalyzed reactions include the Heck coupling (reaction with an alkene), Suzuki coupling (reaction with a boronic acid), and Negishi coupling (reaction with an organozinc reagent), although these would typically require prior conversion of the alkyne to a suitable derivative. researchgate.net

Table 3: Potential Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Aryl iodide | Pd(PPh₃)₄, CuI | Diarylacetylene |

| Heck (after conversion to vinyl halide) | Alkene | Pd(OAc)₂ | Substituted alkene |

| Suzuki (after conversion to alkynylboronate) | Aryl bromide | Pd(PPh₃)₄ | Aryl-substituted alkyne |

Reactions of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations. chemistrysteps.comlibretexts.org Its reactivity is somewhat attenuated by its attachment to the aromatic ring, but it can still participate in important reactions.

One of the most common reactions of nitriles is hydrolysis to a carboxylic acid. libretexts.orgyoutube.com This can be achieved under either acidic or basic conditions, typically requiring heat. youtube.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Alternatively, it can be converted to an aldehyde via reduction with a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H), followed by hydrolysis. libretexts.org

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after acidic workup. youtube.comlibretexts.org The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate that is subsequently hydrolyzed. libretexts.org

Table 4: Summary of Reactions of the Nitrile Group

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺, heat or NaOH, heat | Carboxylic acid |

| Reduction | LiAlH₄, then H₂O | Primary amine |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |

| Reaction with Grignard Reagent | R-MgBr, then H₃O⁺ | Ketone |

Hydrolysis Pathways and Derivative Formation

The hydrolysis of this compound can potentially proceed through two main pathways: hydrolysis of the nitrile group or hydration of the ethynyl group. The specific conditions of the reaction, such as the pH and temperature, will dictate which functional group is more susceptible to hydrolysis.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-ethynyl-5-nitrobenzoic acid. This reaction typically proceeds through an intermediate amide, 2-ethynyl-5-nitrobenzamide.

Alternatively, the ethynyl group can undergo hydration in the presence of a catalyst, such as a mercury salt, to form a ketone. This would result in the formation of 2-acetyl-5-nitrobenzonitrile. Further reaction could potentially lead to the corresponding carboxylic acid if the nitrile group is also hydrolyzed.

Cyclization Reactions to Form Fused Heterocycles (e.g., Tetrazoles)

The juxtaposition of the ethynyl and nitrile groups in this compound provides a reactive scaffold for the synthesis of fused heterocyclic systems. A notable example is the formation of tetrazoles. nih.gov The [2+3] cycloaddition reaction between a nitrile and an azide is a common method for synthesizing tetrazoles. nih.gov In the case of this compound, the nitrile group can react with an azide source, such as sodium azide, to form a tetrazole ring. The presence of the electron-withdrawing nitro group can facilitate this reaction. nih.gov The resulting product would be 5-(2-ethynyl-5-nitrophenyl)-1H-tetrazole.

This intramolecular cyclization is a powerful tool for creating complex molecular architectures. The specific conditions for such reactions, including the choice of solvent and catalyst, can influence the yield and regioselectivity of the cyclization. Research has shown that various N-fused heterocyclic tetrazoles can undergo click reactions with alkynes to produce N-heterocycle-substituted 1,4-triazoles in good yields. nih.gov

Reactivity of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Reduction Reactions to Amino-Benzenenitrile Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-5-ethynylbenzonitrile (B6249637). This transformation is a crucial step in the synthesis of various derivatives and is typically achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction with reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid. The choice of reducing agent can be critical to avoid the reduction of the ethynyl or nitrile groups. The resulting 2-amino-5-ethynylbenzonitrile is a valuable intermediate for further functionalization, including diazotization and subsequent Sandmeyer reactions. The product of this reduction is also known as 2-amino-5-nitrobenzonitrile. nih.govontosight.ai

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems

The strong electron-withdrawing nature of the nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While there is no inherent leaving group in the starting molecule, a precursor such as 2-chloro-5-nitrobenzonitrile (B92243) can undergo SNAr. The nitro group, being in the para position to the chloro group, effectively stabilizes the negative charge of the Meisenheimer complex intermediate through resonance, facilitating the substitution. nih.govyoutube.com Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction is typically carried out in a polar aprotic solvent.

Denitrative Coupling Reactions

In recent years, denitrative coupling reactions have emerged as a powerful method for carbon-carbon and carbon-heteroatom bond formation, where the nitro group acts as a leaving group. acs.orgresearchgate.net These reactions are often catalyzed by transition metals like palladium or copper. acs.orgresearchgate.net For this compound, a denitrative coupling reaction could involve the replacement of the nitro group with various moieties. For example, a palladium-catalyzed denitrative Sonogashira coupling could potentially couple the aromatic ring with a terminal alkyne directly at the position of the nitro group. researchgate.net Similarly, denitrative Heck and Suzuki-Miyaura couplings could introduce vinyl and aryl/heteroaryl groups, respectively. mdpi.com These reactions offer a novel and efficient way to functionalize the molecule at a position that is not easily accessible through classical methods.

Synergistic Reactivity and Chemoselectivity Studies

The presence of three distinct functional groups—ethynyl, nitrile, and nitro—on the same aromatic ring presents interesting challenges and opportunities in terms of chemoselectivity. The reactivity of each group can be selectively addressed by carefully choosing the reaction conditions and reagents.

For instance, the reduction of the nitro group can be achieved selectively in the presence of the ethynyl and nitrile groups using specific reducing agents like tin(II) chloride. Conversely, the ethynyl group can be selectively reacted, for example, in a Sonogashira coupling, while leaving the nitro and nitrile groups intact, by using a palladium/copper catalyst system under mild conditions.

The interplay between the functional groups can also lead to synergistic reactivity. For example, after the reduction of the nitro group to an amine, the resulting amino group can participate in intramolecular reactions with the adjacent ethynyl group to form fused heterocyclic systems like indoles or quinolines, depending on the subsequent reaction partners. Understanding and controlling the chemoselectivity is crucial for the efficient and rational design of synthetic routes to complex molecules derived from this compound.

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of detailed, publicly available spectroscopic data for the chemical compound this compound. Despite the clear importance of advanced spectroscopic techniques in the structural elucidation of novel organic compounds, specific experimental or theoretical data for this particular molecule—including high-resolution Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman spectroscopy, and Mass Spectrometry (MS)—are not readily accessible.

Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be fulfilled at this time. To provide a scientifically accurate and informative analysis, specific data points, such as chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, are essential.

While general principles of spectroscopic interpretation can be applied to predict the expected spectral features of this compound based on its constituent functional groups (an ethynyl group, a nitro group, and a benzonitrile core), such a discussion would be purely hypothetical and would not meet the required standard of a detailed, research-backed article. The creation of data tables and in-depth analysis of multidimensional NMR, dynamic NMR, and detailed vibrational modes is contingent on the availability of empirical data.

Further research or the publication of experimental studies specifically focused on this compound is required to enable a thorough and accurate spectroscopic analysis as outlined. Without this foundational data, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 2-Ethynyl-5-nitrobenzonitrile, with the molecular formula C₉H₄N₂O₂, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 1: Theoretical Exact Mass of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]+• | C₉H₄N₂O₂ | 172.0273 |

| [M+H]⁺ | C₉H₅N₂O₂ | 173.0345 |

| [M+Na]⁺ | C₉H₄N₂O₂Na | 195.0165 |

The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) would influence the observed ion species.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, the fragmentation pattern would be influenced by the functional groups present: the nitro group, the nitrile group, and the ethynyl (B1212043) group on the benzene (B151609) ring.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.govelsevierpure.com The nitrile group might be lost as HCN (27 Da). The fragmentation of the ethynyl group could lead to the loss of C₂H₂ (26 Da). The stability of the benzene ring would also play a crucial role in the fragmentation cascade. By analyzing these characteristic losses from the precursor ion, the connectivity of the molecule can be pieced together, confirming the identity of this compound.

Table 2: Predicted MS/MS Fragmentation for this compound (Precursor Ion: [M+H]⁺ = 173.0345 Da)

| Fragment Ion (m/z) | Neutral Loss | Lost Fragment |

| 143.0240 | 30.0105 | NO |

| 127.0235 | 46.0110 | NO₂ |

| 146.0072 | 27.0273 | HCN |

| 147.0083 | 26.0262 | C₂H₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into its chromophoric system.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric nitrobenzene (B124822) system. The spectrum of nitrobenzene itself shows a strong absorption band around 260-270 nm, which is attributed to a π→π* transition of the benzene ring perturbed by the nitro group. researchgate.netresearchgate.net A weaker, longer-wavelength absorption, often observed as a shoulder, corresponds to an n→π* transition involving the non-bonding electrons of the nitro group.

In this compound, the presence of the electron-withdrawing nitrile group and the π-system of the ethynyl group in conjugation with the nitrobenzene ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted nitrobenzene. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, one would anticipate the primary π→π* transition to appear at a wavelength longer than 270 nm. rsc.orguni-muenchen.de

Solvatochromic and Thermochromic Effects

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon often observed in polar molecules where the solvent polarity can differentially stabilize the ground and excited electronic states. nih.govnih.gov Given the strong dipole moment expected for this compound due to the potent electron-withdrawing nitro and nitrile groups, it is highly probable that this compound would exhibit solvatochromism. In more polar solvents, the more polar excited state would be stabilized to a greater extent than the ground state, leading to a red shift in the absorption spectrum.

Thermochromism, a change in color with temperature, could also be possible, although it is generally less common than solvatochromism for this class of compounds. Temperature changes can affect the intermolecular interactions in the solid state or in solution, potentially leading to shifts in the UV-Vis absorption bands.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering deep insights into the electronic structure and properties of molecules.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 2-Ethynyl-5-nitrobenzonitrile, DFT calculations would be instrumental in determining these energy levels and predicting its behavior in chemical reactions.

Geometrical Optimization and Vibrational Frequency Calculations

Geometrical optimization using computational methods allows for the determination of the most stable three-dimensional structure of a molecule. Subsequent vibrational frequency calculations can predict the infrared (IR) and Raman spectra of the compound. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. For instance, studies on related nitrobenzonitrile derivatives have successfully used these methods to assign vibrational modes.

Prediction of Spectroscopic Parameters

Beyond vibrational frequencies, computational chemistry can predict a range of other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable in the structural elucidation of newly synthesized compounds and in verifying experimental findings.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to explore the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis or its participation in reactions such as cycloadditions, which have been computationally investigated for other benzonitrile (B105546) derivatives. Such studies would clarify the step-by-step process of bond formation and breaking, offering insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape, revealing how the molecule moves and changes shape in different environments. This is particularly important for understanding its interactions with biological macromolecules or its behavior in solution. While MD studies have been conducted on various organic molecules, specific simulations for this compound have not been reported.

QSAR (Quantitative Structure-Activity Relationship) Analysis for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. While no QSAR studies have been performed on this compound itself, numerous studies on other nitroaromatic compounds have successfully used this approach to predict toxicity and other biological effects. mdpi.comnih.govnih.govresearchgate.net A future QSAR study incorporating this compound would require a dataset of related compounds with known activities to derive a predictive model.

In Silico Screening and Design Principles

While specific in silico screening and computational design studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of such studies can be readily applied to this molecule. The unique combination of a benzonitrile scaffold, an electron-withdrawing nitro group, and a reactive ethynyl (B1212043) group provides a rich template for computational analysis. These studies are instrumental in predicting molecular interactions, potential biological targets, and guiding the synthesis of more potent and selective derivatives.

In silico screening of a compound like this compound would typically commence with the construction of a 3D model of the molecule. This model would then be used in virtual screening campaigns against libraries of biological targets, such as enzymes or receptors. Molecular docking simulations are a cornerstone of this approach, predicting the preferred orientation of the molecule when bound to a target and estimating the binding affinity. ajprd.comyoutube.com For instance, based on studies of other nitroaromatic compounds, the nitro group of this compound could be anticipated to form significant electrostatic interactions with amino acid residues in a protein's active site. nih.gov Similarly, the nitrile and ethynyl groups can act as hydrogen bond acceptors or participate in other non-covalent interactions, which are crucial for molecular recognition. nih.gov

Pharmacophore modeling is another powerful tool in computational drug design that could be applied to this compound. nih.govnih.gov This technique involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, a pharmacophore model would likely highlight the spatial relationships between the aromatic ring, the nitro group, the nitrile group, and the ethynyl group. Such a model could then be used to search virtual databases for other compounds with similar pharmacophoric features, potentially leading to the discovery of novel bioactive molecules.

Design principles for derivatives of this compound would be guided by the findings from these in silico screening methods. For example, if docking studies revealed that the ethynyl group is oriented towards a specific hydrophobic pocket in a target protein, medicinal chemists could design derivatives where this group is modified to enhance these hydrophobic interactions, thereby improving binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies on a series of related benzonitrile derivatives could also provide valuable insights, correlating specific structural modifications with changes in biological activity. aimspress.com

The following interactive table illustrates the hypothetical results of a molecular docking study of this compound against a panel of protein kinases, a common target class for compounds with similar structural motifs.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | Lys72, Glu91, Leu145 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.9 | Asp168, Phe169, Met94 | Pi-Alkyl, Pi-Sulfur |

| Kinase C | -9.1 | Cys105, Val34, Thr103 | Covalent, van der Waals |

| Kinase D | -6.8 | Arg201, Ser45, Trp119 | Electrostatic, Pi-Stacking |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Advanced Materials Science

Polymer Chemistry and Macromolecular Architectures

There is no available information on the use of 2-ethynyl-5-nitrobenzonitrile in polymer chemistry.

No published studies have demonstrated the use of this compound as a monomer for the synthesis of poly(arylene ethynylene)s or other conjugated polymers.

The bifunctionality of this compound, arising from the reactive ethynyl (B1212043) group, could theoretically allow it to act as a cross-linking agent. However, no research has been published to support this potential application.

Organic Electronic and Optoelectronic Materials

There is a lack of data regarding the application of this compound in organic electronic and optoelectronic materials.

No studies have reported the fabrication or performance of OFETs utilizing polymers or small molecules derived from this compound.

The potential of this compound derivatives as emitters in OLEDs has not been explored in any published research.

While the electron-withdrawing nature of the nitro and nitrile groups might suggest potential for n-type charge transport, there are no experimental or theoretical studies available that characterize the charge transport properties of materials containing this compound.

Nonlinear Optics (NLO) Materials

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical frequencies, a phenomenon critical for technologies such as optical data storage, signal processing, and frequency conversion. Organic molecules with significant NLO responses, known as chromophores, are of particular interest due to their potential for high performance and chemical tunability.

The first hyperpolarizability (β), a molecular property, is a key figure of merit for second-order NLO materials. The design of organic NLO chromophores is largely guided by the "push-pull" concept, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. rsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to a large change in dipole moment and consequently a high β value. rsc.orgresearchgate.net

The general design principles for enhancing hyperpolarizability in push-pull chromophores are summarized in the table below.

| Design Principle | Effect on Hyperpolarizability (β) | Rationale |

| Stronger Donor/Acceptor Groups | Increase | Enhances the degree of intramolecular charge transfer (ICT). acs.org |

| Increased π-Conjugation Length | Increase | Reduces the energy gap between the ground and excited states. unict.it |

| Planar Molecular Structure | Increase | Maximizes orbital overlap along the conjugation pathway. |

| Acentric Molecular Packing | Essential for bulk NLO effect | Ensures that the molecular hyperpolarizabilities do not cancel out in the solid state. |

The relationship between the molecular structure of a chromophore and its NLO properties is a central theme in materials chemistry. For push-pull systems, the nature of the donor, acceptor, and π-bridge all play crucial roles in determining the magnitude of the hyperpolarizability. nih.govresearchgate.net In molecules containing both cyano and nitro groups, these electron-withdrawing moieties contribute to a highly polarized ground state. rsc.org

Investigations into a wide array of push-pull cationic chromophores have revealed that while increasing molecular conjugation strongly enhances hyperpolarizability, a greater intramolecular charge transfer degree does not always lead to a proportional increase. unict.it This highlights the nuanced interplay of various structural factors in optimizing NLO performance.

Sensor Technologies and Chemosensing Applications

The development of chemical sensors that can selectively and sensitively detect specific analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The functional groups present in this compound suggest its potential utility in the design of novel chemosensors.

Fluorescent chemosensors operate by exhibiting a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a target analyte. nih.govchemisgroup.us The design of such sensors often involves a receptor unit that selectively binds the analyte and a fluorophore unit that signals the binding event.

While there are no specific reports on the use of this compound as a fluorescent probe, its constituent parts suggest potential pathways for such applications. The ethynyl group is a versatile handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, which is a powerful method for synthesizing complex molecular architectures, including triazole-based chemosensors. researchgate.net These triazole derivatives have been shown to be effective in the detection of various metal cations. researchgate.net Furthermore, the electron-deficient nature of the aromatic ring due to the nitro and cyano groups could potentially be exploited in sensors for electron-rich analytes through fluorescence quenching mechanisms.

Chemoresponsive materials are designed to produce a measurable response, such as a color change or a change in electrical conductivity, in the presence of a specific chemical species. The design of these materials often relies on specific and reversible interactions between the material and the analyte.

The functional groups of this compound offer several possibilities for its incorporation into chemoresponsive materials. The terminal alkyne can undergo polymerization to form conjugated polymers. The electronic properties of such a polymer would be highly sensitive to the presence of analytes that can interact with the polymer backbone or its pendant nitro and cyano groups. Additionally, the nitro group is a well-known recognition site for certain analytes. For example, materials functionalized with nitro groups have been explored for the detection of hydrogen sulfide. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a ligand in coordination complexes and as a building block for metal-organic frameworks (MOFs) opens up possibilities for creating materials with interesting catalytic, sorption, and magnetic properties.

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). nih.govnih.govscispace.com The ability to functionalize the organic linkers allows for the tuning of the properties of the resulting MOF. uni-hannover.de The incorporation of nitro groups into MOF linkers has been shown to be an effective strategy for enhancing CO₂ capture due to the polar nature of the nitro group. researchgate.net The electron-withdrawing nature of the nitro group can also increase the Lewis acidity of the MOF, making it a promising candidate for catalysis. researchgate.net

While the direct use of this compound as a linker in MOF synthesis has not been reported, its structure is highly relevant. The nitrile group is a known coordinating group for a variety of metal centers. The ethynyl group can also participate in coordination to transition metals. nih.govacs.org Furthermore, the ethynyl group can be readily converted to a carboxylate group, a common linker functionality in MOF chemistry, via oxidation. This would yield a nitro-functionalized dicarboxylic acid linker, a valuable precursor for the synthesis of functional MOFs. The general characteristics of functionalized linkers in MOFs are presented in the table below.

| Functional Group on Linker | Potential Application | Rationale |

| Nitro (-NO₂) Group | Gas Sorption (e.g., CO₂), Catalysis | The polar nitro group enhances interactions with polar molecules like CO₂. The electron-withdrawing nature increases the Lewis acidity of the framework. researchgate.net |

| Amine (-NH₂) Group | Post-synthetic Modification, Catalysis | The amine group can be easily modified to introduce other functionalities. It can also act as a basic catalytic site. |

| Halogen (-F, -Cl, -Br) | Fine-tuning of Pore Properties | Halogen atoms can influence the size and electronic environment of the pores. |

| Hydroxyl (-OH) Group | Sensing, Catalysis | The hydroxyl group can participate in hydrogen bonding and act as a proton donor or a coordinating site. |

The coordination chemistry of substituted phenylacetylenes with transition metals is an active area of research. ubc.ca These complexes have applications in catalysis and materials science. The presence of the electron-withdrawing nitro and cyano groups in this compound would significantly influence the electronic properties of the alkyne and its coordination behavior towards metal centers, potentially leading to novel reactivity and materials with unique electronic structures.

Ligand Design for Metal Coordination

The unique molecular architecture of this compound, featuring a trifecta of functional groups—ethynyl, nitro, and nitrile—on a benzene (B151609) ring, positions it as a compelling candidate for ligand design in the synthesis of advanced coordination polymers and metal-organic frameworks (MOFs). While specific research on this exact molecule in metal coordination is not extensively documented, the known coordination chemistry of its constituent functional groups provides a strong basis for predicting its behavior and potential applications.

The ethynyl group (C≡CH) is a particularly valuable building block in the construction of coordination-based materials. Its linear and rigid nature can impart a high degree of predictability and control over the resulting framework's geometry. Ethynyl-based ligands are known to form stable complexes with a variety of metal ions, contributing to the formation of robust and porous structures. For instance, slim ethynyl-based ligands have been shown to favor the formation of interpenetrated MOF structures, which can enhance framework stability and, in some cases, lead to improved gas adsorption selectivity due to precisely confined pore environments. researchgate.net The terminal alkyne also offers a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities into the material.

The nitrile group (-C≡N) is a well-established coordinating moiety in inorganic chemistry. It can coordinate to metal centers in either a terminal or a bridging fashion, offering flexibility in the design of coordination networks. The nitrogen atom's lone pair of electrons readily donates to a metal center, forming stable metal-nitrile bonds. The presence of the nitrile group in this compound adds another potential coordination site, increasing the dimensionality and connectivity of the resulting polymeric structure.

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, and by extension, the coordinating ability of the other functional groups. While not as common a coordinating group as nitriles or carboxylates, the oxygen atoms of the nitro group can participate in coordination with certain metal ions, particularly hard Lewis acids. rsc.org Research has shown that nitro groups can act as secondary assembly motifs, coordinating to metal counter-ions and contributing to the formation of 3D coordination polymers. rsc.org This participation can lead to the stabilization of intricate and robust architectures. rsc.org The interplay between a metal ion and a nitro group can range from direct covalent bonding to weaker "semicoordination" interactions, adding a layer of subtlety to the crystal engineering of such materials. rsc.org

The combination of these three functional groups on a single aromatic platform suggests that this compound could act as a versatile multitopic ligand. The specific coordination mode would likely depend on the choice of metal ion, reaction conditions, and the presence of competing ligands. The table below summarizes the potential coordinating roles of each functional group.

| Functional Group | Potential Coordination Modes | Impact on Material Properties |

| Ethynyl (-C≡CH) | Terminal or bridging coordination through the alkyne π-system; deprotonated acetylide coordination. | Imparts rigidity and linearity to the framework; potential for post-synthetic modification. |

| Nitrile (-C≡N) | Terminal or bridging coordination through the nitrogen lone pair. | Increases coordination sites and potential for higher dimensional networks. |

| Nitro (-NO2) | Coordination through one or both oxygen atoms, particularly with hard metal ions; can act as a secondary building unit. rsc.org | Influences electronic properties of the ligand; can stabilize complex 3D structures. rsc.org |

The synergistic interplay of these functional groups could lead to the formation of novel coordination polymers with unique topologies and properties, such as enhanced porosity, catalytic activity, or selective sensing capabilities for specific analytes.

Self-Assembly Processes and Supramolecular Structures

The principles of molecular self-assembly, driven by non-covalent interactions, are fundamental to the bottom-up fabrication of complex, functional supramolecular structures. youtube.comyoutube.com The molecular structure of this compound contains several features that suggest a propensity for ordered self-assembly into higher-order architectures.

A key driver for the self-assembly of aromatic molecules is π-π stacking interactions. The electron-deficient nature of the nitro-substituted benzene ring in this compound would promote strong π-π stacking with electron-rich aromatic systems, or self-stacking in an offset fashion to minimize electrostatic repulsion. These interactions are a powerful tool for organizing molecules in the solid state or in solution, often leading to the formation of columnar or layered structures.

The presence of the highly polar nitrile and nitro groups introduces the potential for dipole-dipole interactions to play a significant role in directing the self-assembly process. These directional interactions can lead to the formation of well-defined, ordered aggregates. Furthermore, while the molecule itself lacks a strong hydrogen bond donor, the ethynyl proton can act as a weak hydrogen bond donor, and the oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. In the presence of suitable partner molecules, these weak hydrogen bonds could contribute to the formation of co-crystals or other multi-component supramolecular assemblies.

The self-assembly of molecules containing bulky aromatic groups is a well-established strategy for creating nanostructured materials, such as hydrogels composed of β-sheet fibrils. nih.gov While this compound is a small molecule, its rigid, planar core and multiple interaction sites could enable it to act as a fundamental building block in more complex supramolecular systems. For instance, it could be incorporated into larger molecules, such as peptides or polymers, where its self-assembly tendencies would be amplified. nih.gov

The interplay of the various non-covalent forces that this compound can engage in is summarized in the table below.

| Non-Covalent Interaction | Relevant Functional Groups | Potential Role in Self-Assembly |

| π-π Stacking | Nitro-substituted benzene ring | Primary driving force for aggregation and ordering of molecules. |

| Dipole-Dipole Interactions | Nitrile (-C≡N) and Nitro (-NO2) groups | Directional control over molecular packing, leading to ordered structures. |

| Weak Hydrogen Bonding | Ethynyl C-H (donor); Nitrile N and Nitro O (acceptors) | Can contribute to the stability and specificity of the assembled structure, especially in multi-component systems. |

| van der Waals Forces | Entire molecule | General attractive forces that contribute to the overall stability of the assembly. |

The controlled self-assembly of this compound and its derivatives could lead to the development of novel organic materials with interesting optical or electronic properties. The precise arrangement of the electron-withdrawing nitro groups and the π-system of the ethynyl group within a supramolecular structure could give rise to materials with applications in fields such as organic electronics or nonlinear optics.

Applications As Versatile Building Blocks in Synthetic Organic Chemistry

Scaffold for the Synthesis of Complex Organic Molecules

The structure of 2-ethynyl-5-nitrobenzonitrile, featuring three distinct and reactive functional groups, makes it an ideal candidate to serve as a central scaffold from which complex molecules can be assembled. Each functional group offers a handle for sequential or orthogonal chemical modifications, allowing for the systematic construction of intricate molecular frameworks. The terminal alkyne is particularly notable for its utility in powerful synthetic transformations such as Sonogashira coupling, "click" chemistry (azide-alkyne cycloaddition), and other pericyclic reactions.

However, specific examples demonstrating the use of this compound as a primary scaffold for the synthesis of complex organic molecules are not prevalent in the surveyed scientific literature. Its potential remains largely theoretical, based on the known reactivity of its constituent functional groups.

Precursor to Biologically Relevant Scaffolds (excluding clinical studies)

The synthesis of molecules with biological relevance is a cornerstone of medicinal chemistry. Benzonitrile (B105546) derivatives containing nitro and other reactive groups are often precursors to such compounds. For instance, the related compound 2-fluoro-5-nitrobenzonitrile (B100134) is utilized in the synthesis of anti-tumour benzothiophene (B83047) derivatives and other heterocyclic systems like pyrroloquinolines and quinolines. nih.gov

The functional groups on this compound provide multiple avenues for the construction of heterocyclic rings. The ethynyl (B1212043) group can participate in various cyclization reactions, while the ortho-positioning of the ethynyl and nitrile groups, and the potential reduction of the nitro group to an amine, could facilitate intramolecular cyclizations to form fused ring systems.

Despite this theoretical potential, published synthetic routes starting from this compound to prepare pyrroloquinolines, quinolines, or benzothiophenes are not readily found in scientific databases. The application of its analogue, 2-fluoro-5-nitrobenzonitrile, in synthesizing 3-aminobenzo[b]thiophene scaffolds highlights the utility of this substitution pattern, suggesting a plausible but as-yet unexplored role for the ethynyl derivative. nih.gov

Macrocycles represent an important class of molecules with diverse applications, including in drug discovery. bldpharm.com The construction of these large rings often relies on building blocks with specific functionalities that can undergo intramolecular cyclization. The linear, rigid nature of the ethynyl group in this compound, combined with the other functional handles, makes it a conceivable precursor for synthesizing bridged or macrocyclic structures. For example, the meta-disposition of the nitro and nitrile groups in the related 2-fluoro-5-nitrobenzonitrile is noted to be suitable for constructing macrocycles. nih.gov Reactions like intramolecular Sonogashira coupling or azide-alkyne cycloadditions could potentially be employed to form the macrocyclic ring.

A detailed search of the chemical literature did not yield specific instances of this compound being used to synthesize bridged or macrocyclic compounds.

Intermediates in Multi-Step Synthetic Sequences

A versatile building block is often employed as a key intermediate in a longer, multi-step synthesis of a complex target molecule. google.com The unique combination of functional groups in this compound allows for its entry at various points in a synthetic sequence, with each group offering a site for subsequent transformation. For example, the nitro group could be reduced to an amine, which could then participate in amide bond formation, while the alkyne and nitrile groups remain available for other reactions. This modular reactivity is highly valuable in the strategic planning of complex syntheses.

While the compound is commercially available from suppliers, indicating its use in synthesis, specific, documented multi-step synthetic sequences that feature this compound as an intermediate are not prominently described in the reviewed academic and patent literature.

Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. The multiple functional groups of this compound make it an excellent candidate for such a strategy. A synthetic plan could involve initial reactions that are common to all target compounds, followed by divergent steps where each functional group is reacted differently to produce a diverse set of final products. This approach is highly efficient for exploring structure-activity relationships in drug discovery.

The application of this compound as a central building block in a divergent synthesis strategy has not been specifically detailed in the available scientific literature. The potential for its use in this capacity is inferred from its molecular structure, but concrete examples remain to be published.

Conclusion and Future Perspectives

Summary of Current Research Landscape for 2-Ethynyl-5-nitrobenzonitrile

Identification of Remaining Challenges and Knowledge Gaps

The fundamental knowledge gap is the absence of virtually any published data. The primary challenge is that the compound has not been a subject of significant academic or industrial research. Key unanswered questions include its basic chemical reactivity, physical properties, synthetic accessibility, and potential biological activity.

Promising Directions for Future Academic Research

Given the lack of data, any direction would be novel. Initial research would logically focus on:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques.

Exploratory Reactivity: Investigating the reactivity of the ethynyl (B1212043), nitro, and nitrile functional groups to understand its potential as a building block in organic synthesis.

Potential for Novel Applications and Interdisciplinary Studies

Speculative applications, based on the functional groups present, could include:

Materials Science: The ethynyl group could be used for polymerization or as a precursor for materials with interesting electronic properties, potentially for applications like organic light-emitting diodes (OLEDs), a field where other benzonitrile (B105546) derivatives have been explored. rsc.org

Medicinal Chemistry: The nitrile group is a known pharmacophore, and substituted benzonitriles have been investigated for various therapeutic targets. nih.gov Research could explore if this scaffold possesses any biological activity.

Chemical Biology: The ethynyl group could potentially be used as a bioorthogonal tag for labeling studies.

Without foundational research, these potential avenues remain entirely speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.